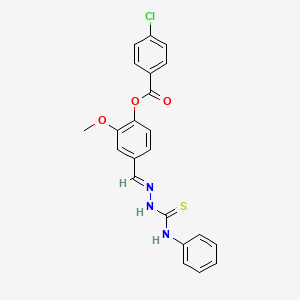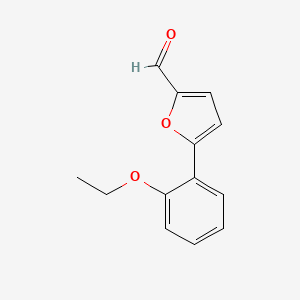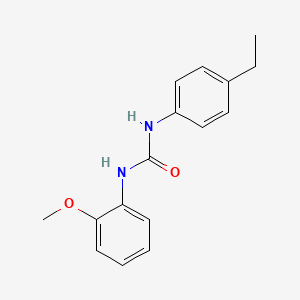
1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea is an organic compound characterized by the presence of both ethyl and methoxy functional groups attached to a phenyl ring, linked through a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 4-ethylphenyl isocyanate with 2-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The ethyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1-(4-ethylphenyl)-3-(2-hydroxyphenyl)urea.
Reduction: Formation of 4-ethylphenylamine and 2-methoxyaniline.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the ethyl and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. Additionally, the urea moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
- 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea
- 1-(4-Methylphenyl)-3-(2-methoxyphenyl)urea
- 1-(4-Ethylphenyl)-3-(2-chlorophenyl)urea
Comparison: 1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both ethyl and methoxy groups, which can impart distinct chemical and biological properties. Compared to its analogs, the methoxy group can enhance its solubility and reactivity, while the ethyl group can influence its hydrophobic interactions and binding affinity. These structural variations can lead to differences in their applications and effectiveness in various fields.
Propriétés
Numéro CAS |
76393-39-0 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-3-12-8-10-13(11-9-12)17-16(19)18-14-6-4-5-7-15(14)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Clé InChI |
WHHKRMHBVACPTK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)


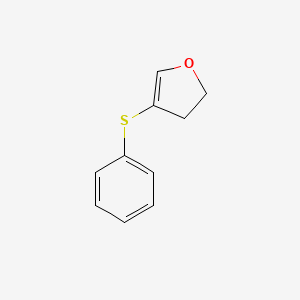

![4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid](/img/structure/B11941578.png)
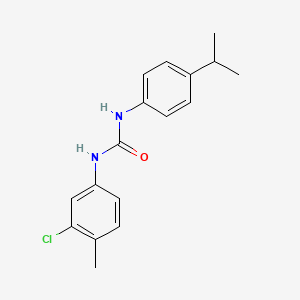
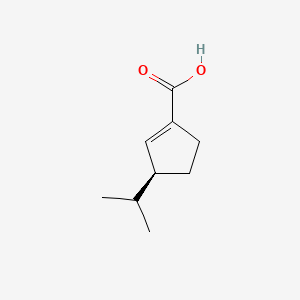


![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)
